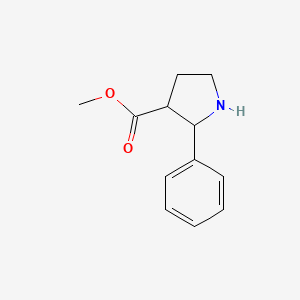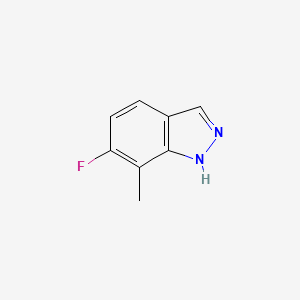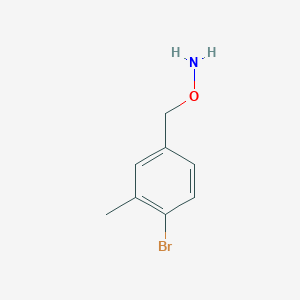
4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
科学的研究の応用
4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological pathways and molecular interactions.
作用機序
The mechanism of action of 4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(3,5-difluorophenyl)-5H,6H,7H-cyclopenta[d]pyrimidine
- 4-Chloro-2-(3,5-difluorophenyl)imino]methyl}phenol
Uniqueness
4-Chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.
特性
分子式 |
C11H6ClF3N2 |
|---|---|
分子量 |
258.62 g/mol |
IUPAC名 |
4-chloro-2-(3,5-difluorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c1-5-9(15)10(12)17-11(16-5)6-2-7(13)4-8(14)3-6/h2-4H,1H3 |
InChIキー |
RLVYMOCANRKKNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC(=C2)F)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)
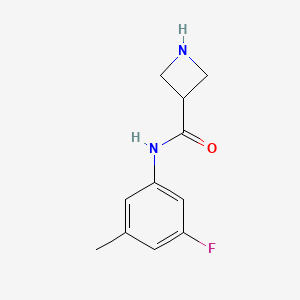

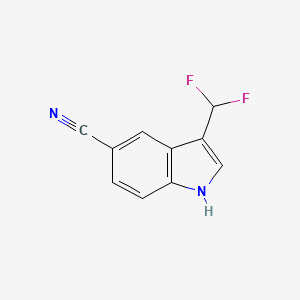
![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)



